molecular formula C12H27N B12645674 N-Propylisononylamine CAS No. 35723-87-6

N-Propylisononylamine

Cat. No.: B12645674
CAS No.: 35723-87-6
M. Wt: 185.35 g/mol
InChI Key: NOWPHMVQMCHHOZ-UHFFFAOYSA-N
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Description

N-Propylisononylamine is an organic compound with the chemical formula C12H27N It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Propylisononylamine typically involves the reaction of isononylamine with propyl halides under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-Propylisononylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; reaction conditionsmild temperatures (25-40°C).

    Reduction: Lithium aluminum hydride; reaction conditionsanhydrous solvents, low temperatures (-10 to 0°C).

    Substitution: Alkyl halides; reaction conditionspresence of a base (sodium hydroxide or potassium carbonate), elevated temperatures (60-80°C).

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Primary amines

    Substitution: Secondary or tertiary amines

Scientific Research Applications

N-Propylisononylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of enzyme-substrate interactions and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of surfactants, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-Propylisononylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a nucleophile, forming covalent bonds with electrophilic centers in the target molecules. This interaction can lead to the modulation of biochemical pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Butylisononylamine
  • N-Isopropylisononylamine
  • N-Ethylisononylamine

Comparison

N-Propylisononylamine is unique due to its specific alkyl chain length, which influences its chemical reactivity and physical properties. Compared to N-Butylisononylamine and N-Ethylisononylamine, this compound exhibits different solubility and boiling point characteristics, making it suitable for distinct applications in research and industry.

Properties

CAS No.

35723-87-6

Molecular Formula

C12H27N

Molecular Weight

185.35 g/mol

IUPAC Name

7-methyl-N-propyloctan-1-amine

InChI

InChI=1S/C12H27N/c1-4-10-13-11-8-6-5-7-9-12(2)3/h12-13H,4-11H2,1-3H3

InChI Key

NOWPHMVQMCHHOZ-UHFFFAOYSA-N

Canonical SMILES

CCCNCCCCCCC(C)C

Origin of Product

United States

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